molecular formula C10H19O6PS2 B1167953 MALATHION-METHOXY-14C CAS No. 105184-34-7

MALATHION-METHOXY-14C

Cat. No.: B1167953
CAS No.: 105184-34-7
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Description

MALATHION-METHOXY-14C is a carbon-14 radiolabeled analog of the broad-spectrum organophosphate insecticide, Malathion. The radiolabel is specifically incorporated at the methoxy group, enabling precise tracking for advanced research applications. Malathion is a pro-insecticide whose insecticidal activity is primarily due to its bioactivation via oxidative desulfuration to malaoxon, a potent acetylcholinesterase (AChE) inhibitor . AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in nerve synapses . Inhibition of AChE by malaoxon leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and death in target insects . This radiolabeled compound is an essential tool for investigating the absorption, distribution, metabolism, and excretion (ADME) of malathion in biological and environmental systems. Researchers can utilize it to elucidate metabolic pathways, including the principal detoxification route in mammals via carboxyesterases to malathion monocarboxylic and dicarboxylic acids . Its application is critical in environmental fate studies, such as analyzing degradation kinetics in soil and water, where malathion has a half-life typically under one week . Furthermore, it facilitates research into the mechanisms of insect resistance, which can involve enhanced carboxylesterase activity or mutations in the target AChE enzyme . This compound is supplied for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

105184-34-7

Molecular Formula

C10H19O6PS2

Synonyms

MALATHION-METHOXY-14C

Origin of Product

United States

Advanced Methodologies for Tracing and Analysis of Malathion Methoxy 14c

Quantitative Radiometric Techniques: Liquid Scintillation Counting (LSC) Applications

Liquid Scintillation Counting (LSC) is a fundamental technique for the quantitative analysis of MALATHION-METHOXY-14C. It is a highly sensitive method for detecting beta-emitting radionuclides like ¹⁴C. nrc.gov The principle of LSC involves dissolving the sample containing the ¹⁴C-labeled compound in a liquid scintillation cocktail. revvity.com This cocktail contains a solvent and fluors (scintillators) that emit light when excited by the beta particles released during the radioactive decay of ¹⁴C. revvity.com The emitted light is then detected by photomultiplier tubes (PMTs) in a liquid scintillation counter. revvity.com

The intensity of the light is proportional to the energy of the beta particle, and the number of light pulses per unit of time is proportional to the amount of radioactivity in the sample. This allows for the determination of the total ¹⁴C-activity, typically expressed in disintegrations per minute (DPM). The counting efficiency, which is the ratio of counts per minute (CPM) to DPM, is a critical parameter in LSC and can be affected by factors such as quenching. Quenching refers to any process that reduces the light output, and it can be caused by colored or chemical impurities in the sample. Modern LSC instruments use methods like the transformed spectral index of the external standard (tSIE) to automatically correct for quenching. mednexus.orgmednexus.org

In the context of this compound studies, LSC is used to quantify the total radioactive residue in various matrices after extraction. This provides a mass balance and helps to determine the extent of absorption, distribution, and excretion of the compound in toxicokinetic studies. selcia.com For instance, after administering ¹⁴C-malathion to a test organism, LSC can be used to measure the radioactivity in urine, feces, tissues, and expired air to provide a complete picture of the compound's fate. selcia.com

Table 1: Key Parameters in Liquid Scintillation Counting of this compound

ParameterDescriptionSignificance in ¹⁴C-Malathion Analysis
Disintegrations Per Minute (DPM) The absolute rate of radioactive decay in the sample.Provides a true measure of the amount of ¹⁴C-Malathion present.
Counts Per Minute (CPM) The rate of decay detected by the LSC instrument.The raw data obtained from the counter, which is influenced by counting efficiency.
Counting Efficiency The ratio of CPM to DPM (CPM/DPM x 100%). Essential for converting the measured CPM to the actual DPM. Varies with the instrument and sample type.
Quenching Reduction in the light output of the scintillation cocktail. Can lead to underestimation of radioactivity. Correction is crucial for accurate quantification.
Scintillation Cocktail A mixture of a solvent and fluors that produces light upon interaction with beta particles. revvity.comThe choice of cocktail depends on the sample type (aqueous or organic) to ensure proper mixing and efficient energy transfer. revvity.com

Imaging and Spatial Distribution Analysis: Electronic Autoradiography and Imaging Plate Systems

Electronic autoradiography and imaging plate systems are powerful techniques for visualizing the spatial distribution of radiolabeled compounds within a whole organism or specific tissues. In studies involving this compound, these methods provide a detailed map of where the compound and its metabolites accumulate.

The process of whole-body autoradiography begins with the administration of ¹⁴C-malathion to a laboratory animal. nih.gov After a specific time, the animal is euthanized and snap-frozen. nih.gov The frozen carcass is then sectioned into thin slices, which are mounted on a support and exposed to a phosphor imaging plate. nih.gov The beta particles emitted from the ¹⁴C in the tissue sections excite the phosphor on the plate, creating a latent image. This image is then read by a scanner that measures the intensity of the phosphorescence, which is proportional to the amount of radioactivity in that region of the tissue.

This technique has been effectively used to study the distribution of ¹⁴C-malathion in rats following different routes of administration. nih.gov For example, after intravenous administration, high concentrations of radioactivity were observed in the liver and kidneys, indicating these organs as primary sites of accumulation and potential metabolism or excretion. nih.gov Following oral administration, radioactivity was concentrated in the gastrointestinal tract, while dermal application showed the skin acting as a reservoir for the compound. nih.gov

Table 2: Comparison of Imaging Techniques for ¹⁴C-Malathion Distribution

TechniquePrincipleAdvantagesDisadvantages
Electronic Autoradiography Detection of beta particles from ¹⁴C by a phosphor imaging plate to create a digital image of radioactivity distribution. nih.govHigh sensitivity, quantitative data, high resolution for visualizing distribution in tissues. nih.govRequires specialized equipment and handling of radioactive materials.
Film Autoradiography Exposure of X-ray film to tissue sections containing the radiolabeled compound.Provides qualitative information on uptake and can be used for plant studies. selcia.comLess quantitative than electronic autoradiography, longer exposure times may be needed.

Chromatographic and Spectroscopic Integration for Metabolite Identification (e.g., Thin-Layer Chromatography, Gas Chromatography-Mass Spectrometry with ¹⁴C Detection)

To identify the metabolites of this compound, it is necessary to separate the parent compound from its various breakdown products. This is achieved by integrating chromatographic techniques with radiometric and spectroscopic detection methods.

Thin-Layer Chromatography (TLC) is a valuable technique for the separation and visualization of ¹⁴C-labeled compounds. researchgate.net In this method, the sample extract is spotted onto a TLC plate, which is then developed in a solvent system. The different components of the mixture travel up the plate at different rates, resulting in their separation. The location of the ¹⁴C-labeled compounds can then be visualized using a bioimaging analyzer or by scraping the separated spots and quantifying the radioactivity by LSC. researchgate.net TLC is particularly useful for determining the radiochemical purity of the labeled pesticide. selcia.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for identifying volatile and semi-volatile compounds. nih.gov When coupled with a radioactivity detector, it can be used to identify ¹⁴C-labeled metabolites. selcia.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. ekb.eg The separated components then enter the mass spectrometer, which provides information about their molecular weight and structure. ekb.eg The radioactivity detector, placed in line with the GC column, specifically detects the ¹⁴C-labeled compounds as they elute. selcia.com Several studies have utilized GC-MS to identify metabolites of malathion (B1675926) in various matrices like plants, water, and soil. nih.gov Common metabolites identified include products of de-esterification, oxidation, and hydrolysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique that is more versatile than GC for separating polar and non-polar compounds. selcia.com When equipped with a radioactivity flow detector, HPLC can provide quantitative information on the parent compound and its metabolites in complex mixtures. selcia.com The combination of HPLC with high-resolution mass spectrometry (HRMS) is a particularly powerful tool for elucidating the structure of unknown metabolites. wayne.edu

Table 3: Integrated Techniques for ¹⁴C-Malathion Metabolite Identification

TechniqueSeparation PrincipleDetection Method(s)Information Provided
TLC-Radioluminography Differential partitioning between a stationary phase and a mobile phase. researchgate.netBioimaging analyzer, LSC. researchgate.netSeparation and quantification of radiolabeled spots.
GC-MS with ¹⁴C Detection Separation based on volatility and polarity in a gas phase. ekb.egMass spectrometry, radioactivity detector. selcia.comIdentification and quantification of volatile ¹⁴C-metabolites.
HPLC with Radiometric and Mass Spectrometric Detection Separation based on partitioning between a mobile liquid phase and a stationary phase. selcia.comUV detector, radioactivity flow detector, mass spectrometer. selcia.comSeparation, quantification, and structural elucidation of a wide range of ¹⁴C-metabolites.

Sample Preparation and Extraction Protocols for ¹⁴C-Labeled Residues in Complex Matrices

The accurate analysis of this compound in complex matrices such as soil, water, and biological tissues requires efficient sample preparation and extraction protocols. The goal is to isolate the ¹⁴C-labeled residues from the matrix components that could interfere with the analysis.

For soil samples, common extraction methods include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). nih.gov The choice of solvent is critical and often involves a mixture of polar and non-polar organic solvents to extract a wide range of metabolites. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully applied for the extraction of pesticide residues from soil. nih.govekb.eg

For water samples, liquid-liquid extraction (LLE) with a suitable organic solvent is a common technique. indexcopernicus.com Solid-phase extraction (SPE) can also be used to concentrate the analytes from a large volume of water.

In biological samples, such as tissues and fluids, the sample preparation is often more complex. Tissues may need to be homogenized before extraction. epa.gov Extraction is typically performed with an organic solvent, and the resulting extract may require a clean-up step to remove lipids and other interfering substances. nih.gov This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction. epa.gov

For the analysis of non-extractable residues (NER), which are residues that cannot be extracted by conventional solvents, more rigorous methods are required. These may involve enzymatic or chemical hydrolysis to release the bound residues. The use of ¹⁴C-labeled compounds is particularly important for quantifying NER, as it allows for the measurement of the total radioactivity remaining in the matrix after extraction. researchgate.net

Table 4: Common Extraction Methods for ¹⁴C-Malathion from Various Matrices

MatrixExtraction MethodKey Considerations
Soil QuEChERS, Soxhlet, Pressurized Liquid Extraction (PLE) nih.govSoil type, moisture content, choice of extraction solvent.
Water Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) indexcopernicus.compH of the water, choice of extraction solvent or sorbent.
Biological Tissues Homogenization followed by solvent extraction. epa.govRemoval of interfering substances like lipids through clean-up steps.

Environmental Dynamics and Transformation of Malathion Methoxy 14c

Dissipation and Persistence Kinetics in Terrestrial Ecosystems

The persistence of MALATHION-METHOXY-14C in soil is highly dependent on environmental factors, which dictate the rate of its degradation and the formation of residues.

Climatic conditions significantly influence the dissipation rate of this compound in soil. Studies conducted in tropical environments reveal a stark contrast in the compound's persistence between wet and dry periods. During rainy seasons, which promote microbial activity and hydrolysis, dissipation is relatively rapid. In one study, the half-life of methoxy-14C malathion (B1675926) was determined to be 36.7 days during a long rainy season and 41 days in a short rainy season tandfonline.com. Conversely, under dry spell conditions, the dissipation slows dramatically, with a calculated half-life of 770 days tandfonline.com. In general, reported half-lives for malathion in soil can range from a few hours to about 17 days, depending on the specific soil type and conditions nih.govorst.eduresearchgate.net.

Table 1: Half-Life of this compound in Soil under Tropical Conditions

Climatic Condition Half-Life (Days)
Long Rain Season 36.7
Short Rain Season 41
Dry Spell 770

Data sourced from a study on the dissipation and degradation of methoxy-14C malathion in soil under tropical conditions. tandfonline.com

The movement and bioavailability of this compound in soil are heavily influenced by its sorption and desorption characteristics, which are tied to the soil's physicochemical properties. Malathion is generally considered to be moderately to very highly mobile in various soil types, including sandy loam, sand, loam, and silt loam nih.gov.

Organic Matter Content: Soil organic matter content can slow the degradation rates of malathion, potentially leading to increased persistence researchgate.net.

Texture: Soil texture affects sorption capacity. For instance, the sorption capacity for malathion follows the order of clay loam > sandy loam > loamy sand researchgate.net. Sandy soils, in particular, have been noted to lead to high adsorption of malathion researchgate.net.

pH: The degradation of malathion is highly dependent on pH. It is stable under acidic conditions but degrades rapidly via hydrolysis in alkaline environments nih.govbio-nica.info. For example, the half-life can be as long as 21 weeks at a pH of 6.0, compared to just 0.2 weeks at a pH of 8.0 bio-nica.info.

Table 2: Influence of Soil Properties on this compound Behavior

Soil Property Influence on Malathion Finding
Texture Sorption Sorption capacity is highest in clay loam, followed by sandy loam and loamy sand. researchgate.net
pH Degradation Rapid degradation occurs in alkaline conditions (pH > 7.0), while it is more stable in acidic soil. bio-nica.info
Organic Matter Persistence Higher organic matter content may slow degradation rates. researchgate.net

A significant portion of applied this compound can become incorporated into the soil matrix as non-extractable, or "bound," residues. The formation and subsequent fate of these residues are linked to climatic conditions and microbial activity.

In tropical settings, the formation of bound residues of 14C-malathion can be substantial. During a short rainy season, bound residues built up to 51.8% of the initial dose, while in a long rainy season, this figure reached 73.4% tandfonline.com. After reaching a peak, these bound residues were observed to decrease, a phenomenon attributed to biodegradation by soil microorganisms tandfonline.com.

In contrast, during a dry spell, the build-up of bound residues was slower, reaching 35.4% of the initial dose after 70 days. Under these dry conditions, the subsequent decrease in bound residues was not observed, likely because the lack of moisture inhibited the microbial activity necessary for their degradation tandfonline.com. The primary degradation process for malathion in soil is microbially mediated biodegradation, which occurs mainly through enzyme-catalyzed hydrolysis nih.gov.

Mobility and Transport Mechanisms in Environmental Compartments

The potential for this compound to move from the application site to other environmental areas is determined by its leaching and volatilization characteristics.

Malathion is classified as having a mobility range from moderate to very high in soils, which suggests a potential for it to move through the soil profile nih.gov. However, its rapid degradation in the environment generally limits significant leaching into groundwater, and it is usually not observed in this compartment nih.gov. Miscible displacement experiments have shown that malathion could leach up to a depth of 30 cm in certain test soils researchgate.net. Studies using the groundwater ubiquity score (GUS), a tool for assessing a pesticide's leaching potential, have classified malathion as a non-leaching pesticide, with GUS values in the range of 1.36-1.64 semanticscholar.org.

Volatilization, the process of a chemical converting from a solid or liquid to a vapor, is another potential transport pathway. While volatilization of malathion from ground surfaces has been observed following aerial applications, little malathion appears to volatilize from soil itself nih.gov. The extractable residues of malathion in soil tend to decline rapidly due in part to volatilization, alongside other processes like binding to soil and microbial metabolism orst.edu.

Aquatic Transport and Distribution

Once introduced into the environment, this compound can be transported from its application site via atmospheric pathways such as wind, fog, and precipitation to other areas cdc.gov. Its movement within aquatic systems is largely dictated by its degradation rate. While it is considered moderately to very highly mobile in soils, which suggests a potential for leaching into groundwater, its rapid degradation generally mitigates significant groundwater contamination cdc.gov. In aquatic environments, the persistence and distribution of malathion are influenced by both chemical and biological degradation processes epa.govscispace.com. Studies in seawater and seawater/sediment microcosms have shown that the degradation is more rapid in the presence of sediment and microbial activity, indicating that these factors limit its transport and distribution in aquatic ecosystems cdc.gov.

Abiotic Degradation Pathways

Photodegradation Kinetics and Product Formation

The degradation of malathion can be influenced by light, a process known as photodegradation. However, direct photolysis, the breakdown of the molecule by direct absorption of light, is not considered a primary degradation pathway for malathion in water cdc.gov. The process can be significantly enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO2), under UV irradiation researchgate.netresearchgate.net.

Research has shown that the photocatalytic degradation of malathion generally follows pseudo-first-order kinetics researchgate.net. The rate of degradation is influenced by factors such as the initial concentration of the pesticide and the pH of the solution, with higher efficiency observed under acidic conditions researchgate.net. In one study, the time required for 90% degradation (DT90) of malathion using a TiO2 photocatalyst ranged from 79 to 1270 minutes, depending on the specific experimental conditions researchgate.net. Another study investigating photocatalysis with different catalyst supports found that degradation rate constants (k) varied from 0.0009 to 0.013 min⁻¹ researchgate.net. Using hydroxyapatite derived from fish bones as a photocatalyst, malathion degradation was found to fit first-order kinetics with a rate constant (k) as high as 7.0289 × 10⁻³ min⁻¹ mdpi.com.

Table 1: Photodegradation Kinetics of Malathion

Catalyst System Kinetic Model Rate Constant (k) Reference
Titanium Dioxide (TiO2) Pseudo-first-order DT90: 79 - 1270 min researchgate.net
Titanium Dioxide (TiO2) on polymer beads First-order exponential 0.00009 - 0.011 min⁻¹ researchgate.net
Milkfish-derived Hydroxyapatite (MF1000) First-order 5.2503 × 10⁻³ - 7.0289 × 10⁻³ min⁻¹ mdpi.com

This table is interactive. Users can sort columns by clicking on the headers.

Hydrolytic Degradation Mechanisms (pH-dependent)

Hydrolysis, a chemical reaction with water, is a major abiotic degradation pathway for malathion in aquatic environments openaccesspub.org. The rate of this degradation is highly dependent on the pH and temperature of the water cdc.govopenaccesspub.org. Malathion is relatively stable under acidic pH conditions cdc.gov. However, as the pH becomes more alkaline, the rate of hydrolysis increases significantly cdc.gov. Similarly, higher temperatures accelerate the rate of hydrolytic degradation openaccesspub.org. The half-life of malathion in water can range from 1.5 days to 21 weeks, largely influenced by these pH and temperature conditions openaccesspub.org. In a study comparing sterile and unsterile seawater, the half-life of malathion was 3.3 days in sterile seawater (pH 8.20) and decreased to 2.4 days in unsterile seawater (pH 8.05), demonstrating the combined effect of pH-dependent hydrolysis and microbial action cdc.gov.

Biotic Degradation and Mineralization

Microbial Degradation and Biotransformation in Soil and Water (e.g., Role of Bacteria, Fungi)

Microbial activity is a crucial factor in the degradation of this compound in both soil and aquatic ecosystems cdc.govscispace.com. A diverse range of microorganisms, including bacteria and fungi, have been shown to break down this compound epa.gov.

In aquatic environments, bacteria indigenous to salt marshes can degrade malathion epa.gov. Studies have isolated numerous bacterial cultures capable of using malathion as a sole carbon source, while others degrade it through cometabolism, requiring an additional carbon source cdc.gov. For instance, 11 out of 15 bacterial cultures isolated from a salt-marsh were able to use malathion as their only carbon source cdc.gov. Fungi, such as Aspergillus oryzae isolated from freshwater, have also demonstrated the ability to degrade malathion cdc.gov. In tropical aquatic systems, malathion was found to be completely degraded within 8 to 10 days in sewage, fresh water, and sea water scispace.com.

In soil, microbial degradation plays a significant role in malathion's dissipation researchgate.net. The half-life in soil can range from 1 to 25 days openaccesspub.org. Numerous bacterial species isolated from agricultural soils have shown the capacity to degrade malathion, including species of Pseudomonas, Bacillus, Micrococcus, and Ochrobactrum researchgate.netmdpi.comnih.govsemanticscholar.org. For example, a consortium of three bacterial species (Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides) achieved complete removal of malathion in soil within 15 days mdpi.com. The psychrotolerant bacterium Ochrobactrum sp. M1D was able to completely degrade 100 mg/L of malathion within 12 days at 20°C nih.gov. Research indicates that microbial degradation can account for a substantial portion of malathion loss in soil; one study attributed 51.3% of the total degradation to microbial action researchgate.net.

Table 2: Examples of Malathion-Degrading Microorganisms

Microorganism Type Species/Genus Environment Degradation Finding Reference
Fungus Aspergillus oryzae Freshwater Capable of degrading malathion cdc.gov
Fungus Aspergillus sp., Penicillium sp. Aquatic System Degraded ~100% of 50 µg/ml malathion within two weeks researchgate.net
Bacterium Pseudomonas spp. Aquatic System Degraded ~100% of 50 µg/ml malathion within two weeks researchgate.net
Bacteria Micrococcus aloeverae, Bacillus cereus, Bacillus paramycoides Agricultural Soil Consortium completely removed malathion in 15 days mdpi.com
Bacterium Ochrobactrum sp. M1D Orchard Soil Degraded 100% of 100 mg/l malathion in 12 days nih.gov

This table is interactive. Users can sort columns by clicking on the headers.

Identification of Microbial Degradation Products (e.g., 14CO2 mineralization)

The microbial breakdown of malathion results in the formation of several intermediate metabolites. The primary degradation products frequently identified are malathion monocarboxylic acid (MMA) and malathion dicarboxylic acid (MDA), which are formed through the cleavage of the carboxyester linkages cdc.govepa.govsemanticscholar.org. Malaoxon (B1675925), an oxidative metabolite, is also a known degradation product mdpi.com.

Further degradation can lead to other compounds. Studies using gas chromatography-mass spectrometry (GC-MS) have identified metabolites such as diethyl fumarate, trimethyl thiophosphate, methyl phosphate (B84403), and diethyl 2-mercaptosuccinate mdpi.comnih.gov. The complete breakdown of the malathion molecule, known as mineralization, has been observed through the production of radiolabeled carbon dioxide (¹⁴CO₂). In one study, the initial appearance of CO₂ from the degradation of ¹⁴C-malathion by a mixed microbial culture occurred within two days, indicating the complete mineralization of the compound cdc.gov.

Enzymatic Pathways of Microbial Metabolism

The biodegradation of this compound in the environment is predominantly a biological process driven by the enzymatic activities of a diverse range of microorganisms. These microbes utilize the compound as a source of carbon, phosphorus, and energy, breaking it down into less complex and often less toxic substances. The primary enzymatic mechanisms involved are hydrolysis reactions that target the ester and phosphoester bonds within the malathion molecule.

The most significant enzymatic pathway in the microbial metabolism of malathion involves carboxylesterases (EC 3.1.1.1). These enzymes catalyze the hydrolysis of the carboxyl ester linkages of this compound. This process is considered the main metabolic mechanism for the degradation of malathion by various bacteria. The hydrolysis by carboxylesterases leads to the sequential formation of malathion monocarboxylic acid and malathion dicarboxylic acid. Studies using ¹⁴C-labeled malathion have been instrumental in tracing these metabolites and confirming the degradation pathway.

Another crucial group of enzymes involved are organophosphate hydrolases (OPH), also known as phosphotriesterases. These enzymes target the phosphorus-sulfur (P-S) bond in the malathion molecule. The hydrolysis of this bond results in the complete loss of the compound's acetylcholinesterase (AChE) inhibitory potency, representing a significant detoxification step. Other enzymes, such as phosphatases and oxidoreductases, also contribute to the degradation process.

Research has identified several bacterial and fungal species capable of degrading malathion through these enzymatic pathways. For instance, strains of Pseudidiomarina have been shown to possess numerous genes encoding for carboxylesterases, enabling them to completely degrade high concentrations of malathion. Similarly, organophosphorus hydrolase derived from Pseudomonas diminuta effectively hydrolyzes the P-S bond. Fungal enzymes, like the cutinase from Fusarium oxysporum, also demonstrate high efficiency in degrading malathion, primarily producing the diacid derivative.

The specific metabolites produced can vary depending on the microorganism and the predominant enzymatic pathway. The use of this compound allows researchers to track the distribution of the radiolabel through various intermediate compounds, providing detailed insights into the metabolic fate of the parent molecule.

Research Findings on Enzymatic Pathways

Table 1: Key Enzymes in this compound Metabolism

Enzyme Enzyme Commission (EC) Number Action Microbial Source Examples
Carboxylesterase EC 3.1.1.1 Hydrolyzes the two carboxylic acid ester bonds, leading to mono- and dicarboxylic acids. Pseudidiomarina sp., Bacillus cereus, Acinetobacter baumannii
Organophosphate Hydrolase (OPH) / Phosphotriesterase EC 3.1.8.1 Hydrolyzes the phosphoester (P-S) bond, leading to detoxification. Pseudomonas diminuta, Flavobacterium sp.
Cutinase EC 3.1.1.74 A type of esterase that hydrolyzes ester bonds, producing mono- and dicarboxylic acids. Fusarium oxysporum f. sp. pisi
Phosphatase Not specified Cleaves phosphate groups from organophosphorus compounds. Raoultella ornithinolytica, Bacillus subtilis

Table 2: Major Metabolites from Microbial Degradation of this compound

Metabolite Formation Pathway Notes
Malathion Monocarboxylic Acid (MMA) Hydrolysis of one of the two ethyl ester linkages by carboxylesterases. A primary intermediate in the main degradation pathway. Exists as α and β isomers.
Malathion Dicarboxylic Acid (MDA) Hydrolysis of the second ethyl ester linkage, often from MMA, by carboxylesterases. The end product of the carboxylesterase pathway.
Malaoxon Oxidation of the P=S bond to a P=O bond. A metabolite also formed through oxidative processes.
Diethyl Maleate Cleavage of the P-S bond. Identified as a major metabolite in studies with Ochrobactrum sp.
Diethyl Fumarate Isomerization of diethyl maleate or direct degradation. Detected as a degradation product in bacterial consortium studies.
Diethyl 2-mercaptosuccinate Cleavage of the P-S bond. A metabolite identified in the degradation pathway by Ochrobactrum sp.
Trimethyl Thiophosphate Cleavage and modification of the phosphorus-containing moiety. Detected in soil degradation studies.

Metabolic and Biotransformation Studies of Malathion Methoxy 14c in Non Target Organisms/systems

In Vitro Enzymatic Biotransformation in Isolated Systems (e.g., Liver Microsomes, Enzyme Homogenates)

The biotransformation of MALATHION-METHOXY-14C has been extensively studied in various in vitro systems to elucidate the enzymatic pathways responsible for its metabolism. These systems, primarily utilizing liver microsomes and enzyme homogenates from different species, have been crucial in identifying the key enzymes and metabolic products involved in both the detoxification and bioactivation of the parent compound. researcher.lifenih.govnih.gov The primary metabolic pathways involve hydrolytic and oxidative reactions. nih.gov In mammals, biotransformation occurs mainly in the liver and is characterized by two competing pathways: hydrolysis by carboxylesterases, which leads to detoxification, and oxidative desulfuration by cytochrome P450 (CYP) enzymes, which results in the formation of the more toxic metabolite, malaoxon (B1675925). nih.govnih.gov

Carboxylesterases (CE) play a paramount role in the detoxification of malathion (B1675926) in mammals by hydrolyzing its carboxyl ester linkages. nih.govresearchgate.net This process is a critical detoxification pathway because it rapidly converts malathion into more water-soluble and less toxic metabolites that can be easily excreted. nih.govorst.edu Studies using human liver microsomes have demonstrated that human CEs efficiently hydrolyze malathion, confirming their protective function. nih.gov The reaction leads to the formation of malathion monocarboxylic acids (MMA) and subsequently malathion dicarboxylic acid (DCA). researchgate.netorst.edu

The high activity of carboxylesterases in mammalian tissues, especially the liver, is a primary reason for the relatively low toxicity of malathion in these species compared to insects. researchgate.netresearchgate.net In contrast, insects often exhibit lower CE activity, making them more susceptible to the toxic effects of malathion. orst.edu Furthermore, resistance to malathion in some insect species has been linked to increased levels or activity of carboxylesterases, which enhance their ability to detoxify the insecticide. orst.edunih.gov It is noteworthy that certain impurities found in commercial malathion formulations, such as isomalathion, can act as potent inhibitors of carboxylesterase activity, thereby shifting the metabolic balance towards the bioactivation pathway and increasing the potential for toxicity. nih.govnih.gov

While carboxylesterases are central to detoxification, the cytochrome P450 (CYP450) monooxygenase system is responsible for the bioactivation of malathion. nih.govnih.gov This metabolic pathway involves oxidative desulfuration, a reaction that replaces the sulfur atom with an oxygen atom, converting malathion into its potent cholinesterase-inhibiting metabolite, malaoxon. nih.govorst.eduresearchgate.net This conversion is a critical step, as malaoxon is significantly more toxic than the parent compound. orst.edu

Research using human liver microsomes and cDNA-expressed human P450s has identified the specific isoforms involved in this transformation. nih.gov Studies have shown that at lower, environmentally relevant concentrations of malathion, CYP1A2 is the primary enzyme responsible for malaoxon formation, with a lesser contribution from CYP2B6. nih.govresearchgate.net At higher concentrations, the role of CYP3A4 becomes more significant. nih.govresearchgate.net The involvement of these specific CYP isoforms highlights the potential for individual variability in malathion metabolism and susceptibility, as the expression and activity of these enzymes can differ among individuals. nih.gov In addition to bioactivation, CYP450 enzymes can also contribute to the detoxification of other pesticides, though their primary role in malathion metabolism is the formation of the toxic oxon analog. nih.gov

In vitro studies using ¹⁴C-labeled malathion have successfully identified and characterized the primary products of its enzymatic biotransformation. The major radiometabolites consistently observed are the result of the competing carboxylesterase and CYP450 pathways. nih.govorst.edu

The key metabolites identified include:

Malaoxon : The product of CYP450-mediated oxidative desulfuration, it is the primary toxic metabolite. nih.govorst.edu

Malathion Monocarboxylic Acids (α- and β-isomers) : Formed through the initial hydrolysis of one of the two ethyl ester linkages by carboxylesterases. researchgate.netorst.edu These are considered detoxification products.

Malathion Dicarboxylic Acid : The result of the hydrolysis of both ethyl ester linkages, representing a further step in the detoxification pathway. nih.govorst.edu

Demethyl Malathion : Formed through the cleavage of a methyl group from the phosphate (B84403) ester portion of the molecule. orst.eduresearchgate.net

The relative abundance of these metabolites in in vitro systems depends on the specific enzymes present and the experimental conditions. High carboxylesterase activity leads to a predominance of the mono- and dicarboxylic acids, while systems with high CYP450 activity favor the production of malaoxon. nih.govnih.gov

MetaboliteMetabolic PathwayEnzyme SystemToxicological Significance
MalaoxonOxidative DesulfurationCytochrome P450 (CYP1A2, CYP2B6, CYP3A4)Bioactivation (More toxic)
Malathion Monocarboxylic Acids (α and β)HydrolysisCarboxylesterasesDetoxification (Less toxic)
Malathion Dicarboxylic AcidHydrolysisCarboxylesterasesDetoxification (Less toxic)
Demethyl MalathionDealkylationGlutathione S-transferases (presumed)Detoxification (Less toxic)

In Vivo Metabolic Fate in Terrestrial Organisms (e.g., Insects, Rodents, Sheep, Amphibians)

Studies in living terrestrial organisms using this compound confirm the metabolic pathways observed in vitro, demonstrating rapid absorption, distribution, metabolism, and excretion of the compound and its metabolites. nih.govorst.edu Research has been conducted in various species, including rodents, to understand the complete metabolic profile and disposition of the radiolabel. nih.govcdc.govnih.gov

Following administration of ¹⁴C-labeled malathion to terrestrial organisms like rats, the radioactivity is rapidly and widely distributed throughout the body, but it does not tend to bioaccumulate. nih.govorst.edu The highest concentrations of radioactivity are typically found in organs associated with metabolism and excretion, such as the liver and kidneys. nih.govnih.gov

The excretion of radioactivity is swift and predominantly occurs via the urine. nih.govorst.edu

Rodents : In rats, following either oral or dermal administration, over 90% of the administered radiolabeled dose is excreted in the urine within the first 24 hours. nih.govnih.gov A smaller fraction of the dose, typically between 4% and 15%, is eliminated in the feces. orst.edu

Dermal Exposure : Studies involving dermal application in rats have shown that the skin can act as a reservoir for the compound. cdc.govnih.gov One study noted that 8 hours after application, 28% of the radioactivity remained at the application site, while 29% had distributed to the rest of the skin. cdc.gov

Route of Administration : The route of exposure significantly influences the distribution pattern. Intravenous administration in rats leads to very high levels of radioactivity in the liver and kidney almost immediately. nih.gov In contrast, after oral administration, absorption from the stomach is slower, and a larger proportion is excreted through the fecal route. nih.gov

OrganismRoute of AdministrationTime Frame% of Dose in Urine% of Dose in FecesSource
RatOral/Dermal24 hours>90%Not specified nih.govnih.gov
RatUnspecified72 hours85-89%4-15% orst.edu

Analysis of urine and feces from rats treated with radiolabeled malathion reveals a profile of metabolites consistent with the in vitro findings. orst.edu The primary metabolites identified in excreta are the water-soluble hydrolysis products generated by carboxylesterases. nih.govorst.edu

In rat urine, the major portion of the excreted radioactivity (around 80%) consists of malathion dicarboxylic acid and, to a lesser extent, the α- and β-malathion mono acids. orst.edu Other minor metabolites detected include malaoxon, desmethyl malathion, O,O-dimethyl phosphorothioate, and O,O-dimethyl phosphorodithioate. orst.edu While metabolites dominate the profile, some studies have also reported that the unchanged parent compound can make up a significant portion of the excreted residue. orst.edu The metabolic profile in humans is largely similar to that observed in rats, indicating conserved metabolic pathways across mammalian species. nih.govorst.edu

Comparative Metabolic Pathways Across Diverse Biological Systems

The metabolism of malathion is a critical determinant of its selective toxicity across different species. While the fundamental metabolic pathways are generally conserved, the rates and enzymatic efficiencies can vary significantly, leading to differential toxicological outcomes. The primary routes of malathion biotransformation involve two key enzymatic processes: hydrolysis and oxidation.

Hydrolysis , mediated by carboxylesterases, is the principal detoxification pathway. This process involves the cleavage of the carboxyl ester linkages in the malathion molecule, resulting in the formation of more water-soluble and less toxic metabolites. The primary products of this pathway are malathion monocarboxylic acid (MCA) and malathion dicarboxylic acid (DCA). These metabolites are readily excreted from the body. The high activity of carboxylesterases in mammals is a major reason for their relatively low susceptibility to malathion toxicity compared to insects, which possess lower levels of these enzymes.

Oxidation , on the other hand, is a bioactivation pathway catalyzed by cytochrome P450 (CYP) monooxygenases. This process converts the parent malathion, a phosphorothioate, into its oxygen analog, malaoxon. Malaoxon is a much more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity, than malathion itself. Therefore, the balance between the detoxification via carboxylesterases and bioactivation via CYPs is a crucial factor in determining the ultimate toxicity of malathion in a given organism.

In various non-target organisms, from mammals to aquatic invertebrates, these competing pathways dictate the metabolic fate of malathion. For instance, in rodents, orally administered radiolabeled malathion is rapidly metabolized and excreted, with the majority of the dose appearing in the urine as mono- and dicarboxylic acids. This indicates a highly efficient detoxification system. In contrast, in some insect species, the oxidative pathway to malaoxon is more prominent, leading to higher toxicity.

In Vivo Metabolic Fate in Aquatic Organisms (e.g., Fish, Algae)

The metabolic fate of this compound in aquatic environments is of significant ecotoxicological interest. Studies in fish and algae have shed light on how these non-target organisms process this insecticide.

Fish:

Research on the in vivo metabolic fate of radiolabeled malathion in fish has demonstrated rapid metabolism and a low potential for bioconcentration. A key study conducted on bluegill sunfish (Lepomis macrochirus) exposed to this compound provides detailed insights into the distribution of its metabolites. The findings from this study are summarized in the table below.

Metabolites of this compound Identified in the Tissues of Bluegill Sunfish
MetabolitePercentage of Total Radioactive Residues (TRR)Concentration Range (µg/kg)
Malathion Monocarboxylic Acid (MCA)33.3 - 35.9%44.8 - 61.2
Malathion Dicarboxylic Acid (DCA)<5.7%<7.7
Malaoxon<5.7%≤2.7
Desmethyl Malathion<5.7%<7.7
Monoethylfumarate<5.7%<7.7
Oxalacetic Acid<5.7%<7.7
Parent Malathion-0.2 (at end of depuration)

The data clearly indicates that malathion monocarboxylic acid is the major metabolite, accounting for over a third of the total radioactive residues in the fish tissue. nih.gov This signifies that, similar to mammals, carboxylesterase-mediated hydrolysis is the dominant metabolic pathway in fish, leading to the detoxification of malathion. The concentrations of the more toxic metabolite, malaoxon, were found to be very low. nih.gov The parent compound, malathion, was present at a negligible concentration by the end of the depuration period, further confirming the rapid metabolism and clearance of this insecticide in fish. nih.gov

Algae:

Studies on the interaction of malathion with algae have primarily focused on its biodegradation and potential for utilization as a nutrient source. Several species of cyanobacteria (blue-green algae) and green algae have been shown to degrade malathion. The primary mechanism of degradation is believed to be enzymatic hydrolysis, similar to the pathway observed in other organisms, resulting in the formation of malathion mono- and dicarboxylic acids.

Research has demonstrated that some algal species, such as Nostoc muscorum, can efficiently remove malathion from their growth medium. researchgate.net Furthermore, under phosphorus-limited conditions, some algae can utilize the phosphorus from the malathion molecule for their growth, indicating a complete breakdown of the pesticide. researchgate.net While the formation of malaoxon in algal cultures has been suggested, the predominant pathway appears to be detoxification through hydrolysis. However, detailed studies using this compound to quantify the full spectrum of metabolites in algae are not as readily available as for fish.

Bioavailability, Uptake, and Translocation Dynamics of Malathion Methoxy 14c

Plant Uptake and Translocation of MALATHION-METHOXY-14C

The movement of this compound from the environment into and throughout a plant is a critical factor in determining its potential for residue accumulation in crops. This process is governed by the method of application, the plant's physiological processes, and environmental conditions.

Root Absorption and Acropetal/Basipetal Movement in Plant Tissues

Once present in the soil, this compound is available for uptake by plant roots. Malathion (B1675926) is considered to be very mobile in most soil types, which facilitates its movement into soil water and subsequent absorption by roots. orst.edu Following root absorption, the compound can be translocated throughout the plant.

Research utilizing 14C-labeled malathion has demonstrated that both upward (acropetal) and downward (basipetal) movement occurs within the plant-soil ecosystem. xerces.org Acropetal translocation, the movement from the roots to the shoots, is the primary pathway for soil-absorbed contaminants, driven by the transpiration stream in the xylem. nih.gov This distributes the compound to the stems and leaves. Conversely, basipetal translocation involves the movement from the leaves and stems down to the roots via the phloem. This bidirectional movement indicates that this compound can be redistributed within the plant after initial uptake, potentially moving from older to younger tissues or from shoots back to the root system. xerces.org

Foliar Absorption and Intra-Plant Distribution

When applied directly to foliage, this compound is readily absorbed through the leaf surface. orst.edu Studies on various crops have shown that following foliar application, unmetabolized malathion residues can be detected in the vegetative portions of alfalfa, lettuce, and wheat, as well as in the seeds of cotton and wheat. orst.edu

The persistence of these residues on plant surfaces and within tissues can be relatively short-lived. For instance, research on strawberry flowers showed that the concentration of malathion decreased significantly within days of application. This rapid decline is largely attributed to evapotranspiration, where the loss of residues from the plant surface eventually outpaces the rate of uptake from the soil or absorption through the leaves. orst.edu

Table 1: Decline of Foliar-Applied Malathion on Strawberry Flowers

Time After ApplicationRemaining Concentration (% of Initial)Source
2 Days2.70% orst.edu
3 Days0.93% orst.edu
7 Days0.50% orst.edu

Influence of Soil Type and Application Method on Plant Uptake

The bioavailability of this compound for plant uptake is heavily influenced by soil characteristics. Malathion is reported to be very mobile in a range of soil types, including sand, loam, sandy loam, and silt loam soils. orst.edu This mobility suggests a lower tendency to bind tightly to soil particles, keeping it in the soil solution where it can be absorbed by roots. The soil sorption coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, varies widely for malathion, indicating that its availability can differ significantly depending on the specific soil composition and environmental conditions. orst.edu

Generally, pesticide availability in soil is affected by factors such as pH and organic matter content. nih.gov While high organic matter can sometimes reduce the bioavailability of pesticides to organisms, one study found that it was not a limiting factor for the bioavailability of malathion to earthworms, suggesting its availability to plants may also remain high in such soils. researchgate.net Application methods also play a crucial role; soil drenching or incorporation ensures the compound is in the root zone for absorption, whereas foliar sprays lead to initial absorption through the leaves, with subsequent transfer to the soil affecting root uptake dynamics.

Tracing Radiolabeled Residues in Plant Tissues

The use of this compound as an isotopic tracer is a fundamental technique for accurately determining its fate and distribution in plants. This method allows researchers to distinguish between the applied pesticide and other compounds, providing precise measurements of uptake, translocation, and accumulation. iaea.org

The process typically involves applying the 14C-labeled compound to a plant or its growth medium. After a set period, the plant is harvested and sectioned into different tissues (roots, stems, leaves, fruits, seeds). These tissues are then processed to extract the radioactive residues. Common techniques include initial washing to remove surface residues, followed by solvent extraction (e.g., using methanol (B129727) or acetonitrile) to isolate residues that have penetrated the tissues. iaea.org The amount of radioactivity in these extracts is then quantified using a liquid scintillation counter. iaea.org This method can also be used to identify metabolites, providing a complete picture of how the plant processes the compound. Studies using this approach have successfully quantified malathion residues in stored crops like corn and beans. iaea.org

Bioavailability from Environmental Matrices to Organisms

The transfer of this compound from soil to the organisms that inhabit it is a key aspect of its environmental impact. Soil fauna and microorganisms can be directly exposed to the compound, leading to bioaccumulation and biodegradation.

Transfer from Soil to Soil Fauna and Microorganisms

Soil microorganisms play a crucial role in the degradation of malathion. Bacteria, in particular, can utilize malathion as a source of carbon and phosphorus, breaking it down into other substances. orst.edu This microbial metabolism is a primary reason for the relatively rapid decline of extractable malathion residues in soil. orst.edu

Soil fauna, such as earthworms, are also directly exposed to malathion in the soil. Studies have confirmed the transfer of malathion from soil to the common nightcrawler, Lumbricus terrestris, by measuring the pesticide's body burden after exposure. edu.krd This demonstrates that the compound is bioavailable to these important soil invertebrates. Exposure can lead to significant toxic effects, including altered burrowing behavior, physical deformities, and mortality. edu.krd The median lethal concentration (LC50) for L. terrestris after 96 hours of exposure has been determined to be 183.232 ppm, highlighting its potential risk to non-target soil organisms. edu.krd

Table 2: Bioavailability and Ecotoxicity of Malathion in Soil Organisms

Organism TypeInteraction / EffectFinding / ValueSource
Soil Microorganisms (Bacteria)MetabolismUtilize malathion as a source of carbon and phosphorus, contributing to its degradation. orst.edu
Earthworm (Lumbricus terrestris)BioavailabilityDirect transfer from soil confirmed by measuring body burdens. edu.krd
Earthworm (Lumbricus terrestris)Toxicity (96-hour LC50)183.232 ppm edu.krd

Bioaccumulation Potential in Aquatic Food Webs (Limited)

Studies suggest that the bioaccumulation of malathion in aquatic organisms is not significant. waterquality.gov.aunih.gov The compound is rapidly metabolized by most aquatic species, which limits its potential for biomagnification within the food chain. nih.gov The half-life of malathion in the muscle tissue of carp, for instance, has been reported to be as short as one day. nih.gov

Despite a tendency for malathion to partition into the tissues of aquatic organisms, its rapid metabolism likely keeps bioaccumulation low. nih.gov Data from limited studies indicate that significant bioconcentration does not occur in the majority of tested aquatic organisms. nih.gov However, the potential for bioaccumulation may be influenced by the feeding habits and habitat of the species. jifro.ir One study observed the highest toxin concentrations in detritivorous fish, followed by herbivorous and then carnivorous fish, suggesting that diet and environment play a role in exposure levels. jifro.ir

Dermal and Oral Absorption in Experimental Animal Models for Mechanistic Understanding of Exposure

Studies using this compound in experimental animal models have provided a detailed understanding of its absorption, distribution, and excretion following dermal and oral exposure.

In studies conducted on male albino and Sprague-Dawley rats, malathion was observed to be rapidly absorbed and excreted following either oral or dermal administration. nih.govnih.gov After a single oral or dermal application, over 90% of the administered radiolabeled ¹⁴C was excreted in the urine within 24 hours. nih.govnih.govafricaresearchconnects.com This indicates efficient renal excretion of the compound and its metabolites. africaresearchconnects.com

Oral absorption is particularly rapid, with one study in fasted female ICR mice showing that approximately 90% of a dose administered by injection into the stomach was absorbed within 60 minutes, primarily in the intestine. nih.gov In contrast, absorption following dermal exposure is less efficient. cdc.gov A study in Sprague-Dawley rats indicated that a mean total of 6% of a dermally applied dose was absorbed within one hour. nih.gov

Following absorption, the remaining ¹⁴C that was not immediately excreted in the urine was detected in various tissues. In rats, these included the feces, blood, intestines, liver, and kidney, with concentrations descending in that order. nih.govafricaresearchconnects.com No significant levels of ¹⁴C were found in other organs. nih.gov Whole-body electronic autoradiography of rats after oral administration showed that absorption from the stomach was slow, and excretion was primarily via the fecal route. nih.govresearchgate.net This contrasts with the high urinary excretion reported in other studies and may reflect differences in experimental design or measurement techniques. nih.govafricaresearchconnects.comnih.govresearchgate.net Dermal application can result in the skin acting as a reservoir for the compound. nih.gov

Histopathological and ultrastructural analyses in Wistar rats revealed that changes in organs such as the liver, kidneys, heart, and lungs were more intensified after oral administration compared to dermal application. aaem.plnih.gov

The formulation of malathion can influence the rate of dermal absorption. nih.gov Research comparing pure and formulated this compound in rats found that the formulated version was excreted more rapidly in the urine within the first 24 hours after dermal application. nih.govafricaresearchconnects.com Conversely, the pure form resulted in relatively higher concentrations of ¹⁴C in the feces and blood during the same period. nih.govafricaresearchconnects.com For oral administration, no significant difference was observed in the rate of disposition or excretion between the pure and formulated versions. nih.govafricaresearchconnects.com

Table 1: Distribution of ¹⁴C in Male Albino Rats 24 Hours After Oral or Dermal Administration of this compound

Route of Administration Primary Excretion Route Percentage of ¹⁴C Excreted Tissues with Remaining ¹⁴C (in descending order of concentration)
Oral Urine >90% Feces, Blood, Intestines, Liver, Kidney
Dermal Urine >90% Feces, Blood, Intestines, Liver, Kidney

Data derived from studies on male albino rats. nih.govafricaresearchconnects.com

Table 2: Comparison of Absorption and Excretion of Pure vs. Formulated this compound in Rats

Route Formulation Key Finding
Dermal Formulated Released faster in urine within the first 24 hours.
Dermal Pure Showed relatively higher levels in feces and blood in the first 24 hours.
Oral Pure vs. Formulated No significant variation in the rate of disposition or excretion.

Data derived from studies on male albino rats. nih.govafricaresearchconnects.com

Future Research Directions and Emerging Applications of Malathion Methoxy 14c in Advanced Studies

Development of Predictive Models for Environmental Fate and Transport

Predictive environmental fate models are essential tools for assessing the potential risks of pesticides. mdpi.com These models simulate the movement and degradation of chemicals in various environmental compartments like soil, water, and air. mdpi.comfrontiersin.org The accuracy of these models is highly dependent on the quality of input parameters, such as degradation rates and soil adsorption coefficients. researchgate.net

Malathion-methoxy-14C is instrumental in generating the high-precision data required to parameterize and validate these models. By tracing the ¹⁴C label, researchers can accurately quantify the distribution of malathion (B1675926) and its degradation products in different environmental media over time. This allows for the precise determination of key fate processes:

Degradation: Studies using ¹⁴C-labeled malathion can distinguish between biotic and abiotic degradation pathways and determine half-lives in soil and water with high accuracy. nih.gov

Mobility and Leaching: The movement of this compound through soil columns can be monitored to calculate its potential to leach into groundwater. nih.gov While malathion is generally considered to have low leaching potential due to rapid degradation, radiotracer studies provide the definitive data needed for models. nih.govnih.gov

Adsorption-Desorption: The strength and rate of malathion binding to soil particles (adsorption) can be quantified by measuring the radioactivity in both the soil and water phases, providing crucial soil organic carbon-water (B12546825) partitioning coefficient (Koc) values for models. researchgate.net

For instance, watershed-scale models like the Soil and Water Assessment Tool (SWAT) have been used to simulate the fate and transport of malathion, but their accuracy is limited by the input data. mdpi.comscispace.com A modified SWAT model incorporating dissolved organic carbon (DOC)-associated pesticide transport showed improved performance, highlighting the need for precise data on such complex interactions, which can be effectively studied using this compound. mdpi.comscispace.com

Table 1: Key Parameters for Environmental Fate Models Obtainable with this compound
Model ParameterDescriptionRole of this compound
Degradation Half-Life (DT₅₀)Time required for 50% of the compound to degrade in a specific matrix (soil, water).Provides precise measurement of the decrease in the parent ¹⁴C-compound over time.
Soil Adsorption Coefficient (Koc)A measure of the chemical's tendency to bind to soil organic carbon. researchgate.netAllows for accurate quantification of the ¹⁴C label distribution between soil and aqueous phases.
Leaching PotentialThe likelihood of the pesticide moving through the soil profile to groundwater. nih.govEnables direct tracking of the radiolabel's movement in soil column studies.
Volatilization RateThe rate at which the chemical evaporates from soil or water surfaces.Facilitates the capture and quantification of ¹⁴C in the vapor phase.

Future research will focus on developing more sophisticated, high-resolution models that incorporate detailed environmental descriptions, such as stratified soil compartments and the presence of vegetation. nih.gov Data from this compound studies will be critical for validating these next-generation models, ensuring they provide a more accurate description of the environmental fate of malathion and its transformation products. nih.gov

Integration with Omics Technologies for Comprehensive Biotransformation Pathway Elucidation

Understanding how organisms metabolize malathion is crucial for assessing its biological activity. The primary metabolic pathways involve oxidation to the more toxic metabolite malaoxon (B1675925) and hydrolysis by carboxylesterases to water-soluble metabolites that are rapidly excreted. nih.govnih.gov While traditional methods have identified major metabolites, a complete picture of the biotransformation process remains elusive.

The integration of this compound with advanced "omics" technologies—such as metabolomics, proteomics, and transcriptomics—offers a powerful approach to comprehensively elucidate these pathways. nih.govresearchgate.net

Metabolomics: This technology aims to identify and quantify all small-molecule metabolites in a biological system. nih.gov When combined with ¹⁴C-labeling, it becomes a formidable tool. The ¹⁴C signal acts as a beacon, allowing researchers to pinpoint all malathion-derived metabolites within a complex biological sample, even those present at very low concentrations. nih.gov High-resolution mass spectrometry (HRMS) can then be used to identify the chemical structure of these radiolabeled compounds. nih.gov This combined strategy eliminates interference from the complex biological matrix and helps to discover novel or previously unidentifiable metabolites. nih.gov

Proteomics and Transcriptomics: These technologies measure the abundance of proteins and gene transcripts, respectively. By exposing an organism to this compound and simultaneously analyzing changes in the proteome and transcriptome, scientists can identify the specific enzymes and genes that are up- or down-regulated in response to the pesticide. This provides direct evidence of the enzymatic pathways involved in its biotransformation, such as the specific cytochrome P450 (CYP) enzymes responsible for oxidative activation to malaoxon. nih.gov

This integrated approach allows for a systems-level understanding of biotransformation, linking the presence of specific metabolites (identified via ¹⁴C and metabolomics) to the activity of specific enzymes and genes (identified via proteomics and transcriptomics).

Table 2: Synergy of this compound and Omics Technologies
Omics TechnologyContributionAdvantage of ¹⁴C Integration
MetabolomicsIdentifies and quantifies metabolites. nih.govAllows for targeted detection of all pesticide-derived metabolites, reducing matrix effects and enabling discovery of novel compounds. nih.gov
ProteomicsIdentifies and quantifies proteins (enzymes).Correlates the expression of specific metabolic enzymes with the formation of ¹⁴C-labeled metabolites.
TranscriptomicsMeasures gene expression levels.Links pesticide exposure to the up- or down-regulation of genes encoding for metabolic enzymes.

Novel Radiotracing Applications for Mechanistic Understanding of Pesticide-Environment Interactions

Beyond standard fate and metabolism studies, this compound enables innovative research into the fundamental mechanisms governing how pesticides interact with the environment. nih.gov The high sensitivity of radiotracing allows for experiments that are not feasible with non-labeled compounds.

Emerging applications include:

Bound Residue Characterization: Pesticide residues can become tightly bound to soil organic matter, making them non-extractable by conventional solvents. The nature and bioavailability of these "bound residues" are poorly understood. Using this compound, researchers can quantify the formation of these residues and use advanced analytical techniques to study their chemical nature and long-term fate, which is a key recommendation in regulatory guidance. selcia.com

Quantitative Whole-Body Autoradiography (QWBA): This imaging technique allows for the visualization and quantification of the distribution of ¹⁴C-labeled compounds within whole organisms. Applying QWBA to non-target organisms (e.g., aquatic invertebrates, pollinators) exposed to this compound can reveal specific tissues or organs where the compound accumulates, providing critical insights into toxicokinetics and potential sites of action.

Plant Root Uptake and Translocation: The precise movement of malathion from the soil into plant roots and its subsequent translocation to other parts of the plant can be tracked and quantified. This is vital for assessing dietary exposure risks and understanding the potential for phytoremediation.

These advanced applications provide a mechanistic, quantitative understanding of pesticide-environment interactions that is essential for developing more accurate risk assessments and sustainable pest management strategies.

Standardization and Validation of Radiometric and Complementary Analytical Methods

The reliability of data from studies using this compound depends on the rigorous validation of the analytical methods employed. mhlw.go.jp The primary technique for quantifying ¹⁴C is liquid scintillation counting (LSC). However, LSC measures total radioactivity and does not distinguish between the parent compound and its various metabolites.

Therefore, a key area of future research is the standardization and cross-validation of methods that couple radiometric detection with powerful analytical separation techniques. dntb.gov.uaresearchgate.net

Radio-HPLC and Radio-TLC: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to separate the parent malathion from its metabolites. When equipped with a radioactivity detector, these systems can quantify the amount of ¹⁴C associated with each specific chemical species.

Regulatory bodies increasingly require robust method validation, which includes demonstrating specificity, linearity, precision, accuracy, and establishing limits of detection (LOD) and quantification (LOQ). mhlw.go.jpdntb.gov.ua Applying these validation principles to the unique context of radiolabeled compounds is a critical future direction. This ensures that data generated from this compound studies are reliable and suitable for regulatory decision-making. selcia.com

Q & A

Q. What criteria should guide the selection of primary literature for comparative studies on this compound?

  • Methodological Answer : Prioritize studies with open-access datasets , validated analytical methods, and explicit experimental conditions. Use tools like SciFinder or Reaxys to filter for peer-reviewed articles with high citation impact. Avoid non-reproducible methods or insufficiently documented results .

Ethical and Reproducibility Considerations

Q. How to address variability in this compound recovery rates across laboratories?

  • Methodological Answer : Implement inter-laboratory ring tests with standardized protocols and reference materials. Publish detailed uncertainty budgets and calibration curves. Use platforms like Zenodo to share raw spectra and chromatograms for peer validation .

Q. What ethical guidelines apply to studies involving this compound in ecotoxicology?

  • Methodological Answer : Adhere to OECD Test Guidelines (e.g., OECD 216 for soil metabolism) and institutional animal/human ethics approvals. Disclose conflicts of interest and funding sources in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.